molecular formula C17H20ClNO B1389109 N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040684-91-0

N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine

Cat. No.: B1389109
CAS No.: 1040684-91-0
M. Wt: 289.8 g/mol
InChI Key: HIWLZRQDEFAUJM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (CAS: 1040684-91-0) is a secondary amine featuring a 5-chloro-2-methylphenyl group and a 2-(3-methyl-phenoxy)propyl chain. The molecular structure includes a central propylamine backbone substituted with a phenoxy group at the second carbon and a chloro-methylphenyl group at the terminal nitrogen (Fig. 1).

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-17-10-15(18)8-7-13(17)2/h4-10,14,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWLZRQDEFAUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is a chemical compound with potential therapeutic applications. Its structure, characterized by a chloro-substituted aromatic ring and a propylamine moiety, suggests possible interactions with biological targets, particularly in the central nervous system and possibly in other systems due to its amine functionality. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₀ClNO
  • Molecular Weight : 289.81 g/mol
  • CAS Number : 1040684-91-0
  • MDL Number : MFCD10687837

The compound is hypothesized to act on various neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar in structure can function as positive allosteric modulators of nAChRs, enhancing receptor activity in the presence of agonists like nicotine. This mechanism is crucial for potential applications in treating cognitive disorders and neurodegenerative diseases.

In Vitro Studies

  • Nicotinic Receptor Modulation :
    • In studies involving human α7 nAChRs expressed in Xenopus oocytes, compounds with structural similarities to this compound were shown to exhibit significant modulation of receptor activity. For instance, a related compound demonstrated an EC50 value of 0.14 µM and maximum modulation of 600% at 10 µM concentration .
    CompoundEC50 (µM)Max Modulation (%)
    Related Compound A0.14600
    Related Compound B0.381200
  • Neuroprotective Effects :
    • Preliminary studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration. The specific pathways involved include the modulation of calcium influx and inhibition of pro-apoptotic factors.

Case Studies

  • Cognitive Enhancement :
    • A study explored the effects of a series of arylamines on cognitive function in animal models. The results indicated that compounds with similar structures to this compound improved memory retention and learning capabilities by enhancing cholinergic signaling pathways.
  • Antidepressant Activity :
    • Another case study investigated the antidepressant-like effects of structurally related compounds in rodent models. These compounds showed significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression through modulation of serotonin and norepinephrine levels.

Safety Profile

The compound is classified as an irritant based on safety data sheets (SDS). Handling precautions should be observed to mitigate exposure risks during laboratory synthesis and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations
  • N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (): This analog differs in the position of the chlorine atom (3-chloro vs. 5-chloro on the phenyl ring).
  • E713-0170 (): A structurally complex analog incorporating a piperazino group and a 1,2,4-oxadiazole ring. The presence of these heterocycles increases molecular weight (unreported in the target compound) and introduces hydrogen-bonding sites, which could enhance binding affinity in pharmacological contexts .
Functional Group Modifications
  • Fluorine’s smaller atomic radius might also minimize steric clashes in biological systems .
  • N-(2-Chloroethyl)-N-[(5-fluoro-1-benzothiophen-3-yl)methyl]propan-2-amine (): Replacement of phenoxy with a benzothiophene group introduces sulfur-based π-π interactions, which could enhance binding to hydrophobic pockets in enzymes or receptors. The chloroethyl group may confer alkylating activity, a feature absent in the target compound .
Pharmacological Potential
  • Antipsychotic/Anti-aggregation Activity: highlights isoxazole and thiazole derivatives with antiplatelet and antiviral effects. The target compound’s phenoxy and chloro-methyl groups may similarly modulate serotonin or dopamine receptors, though direct evidence is lacking .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound 5-Cl, 3-methyl-phenoxy ~300 (estimated) CNS modulation, Drug lead
N-(3-Chloro-2-methylphenyl)-... () 3-Cl, 3-methyl-phenoxy ~300 (estimated) Similar to target
E713-0170 () Piperazino, oxadiazole ~450 Kinase inhibition
N-(2-Chloroethyl)-... () Benzothiophene, Cl-ethyl ~350 Alkylating agent

Preparation Methods

Mannich Reaction for Aromatic Ketone Derivatives

The starting point involves synthesizing 3-benzylmethylamino-l-phenyl-l-propanone hydrochloride via Mannich reaction, which is well-documented in literature:

Step Reaction Conditions Reagents Notes
1 Reaction at 50-100°C for 3-30 hours Acetophenone, paraformaldehyde, N-methylbenzylamine Acidic medium (hydrochloric or sulfuric acid), solvent: ethanol or isopropanol
2 Cooling to precipitate - Achieves yields up to 90%, significantly higher than traditional methods (~50%)

This step forms a key intermediate, which is then subjected to further transformations.

Formation of N-Benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine

The synthesis of this intermediate involves:

Carbamate Formation via Alkyl/aryl Chloroformates

A pivotal step involves converting the amine to a carbamate:

R-3-(2-methylphenoxy)-3-phenylpropylamine + phenylchloroformate (or methyl/ethyl chloroformate) → carbamate (intermediate R-IX)

Reaction conditions:

  • Solvent: Toluene or DMSO
  • Temperature: 80°C initially, then cooled to 50°C
  • Reagents: Alkyl or aryl chloroformates (phenyl, methyl, ethyl)

This step is essential for controlling reactivity and facilitating subsequent hydrolysis.

Hydrolysis and Racemization

The carbamate is hydrolyzed under basic conditions:

Carbamate + KOH (or NaOH, LiOH) → free amine

Conditions:

  • Solvent: DMSO
  • Temperature: 100°C
  • Duration: 30 minutes

Racemization of undesired enantiomers is achieved by treating the salt with inorganic or organic bases, followed by separation and purification.

Final Conversion to Target Compound

The free amine is converted into the hydrochloride salt:

Base + Hydrochloric acid → Hydrochloride salt
  • Solvent: Tert-butyl methyl ether or ethyl methyl ketone
  • Crystallization: Using seed crystals and controlled cooling to enhance purity

Notes on Reaction Conditions and Optimization

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Solvent Temperature Duration Key Notes
1 Mannich reaction Acetophenone, paraformaldehyde, N-methylbenzylamine Alcohol/water mixture 50-100°C 3-30 hours High yield (~90%)
2 Carbamate formation Amine + phenylchloroformate Toluene/DMSO 80°C 30 min Selective carbamate formation
3 Hydrolysis Carbamate + KOH DMSO 100°C 30 min Produces free amine
4 Racemization Enantiomeric mixture + base Organic solvent Room temp to 100°C Variable Enhances yield of desired enantiomer
5 Salt formation Free amine + HCl Ether/ketone 0°C Dropwise Crystallization of hydrochloride salt

Q & A

Q. What are the standard synthetic routes for N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, similar amines are prepared by reacting halogenated aromatic precursors with alkylamines under reflux in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to deprotonate intermediates. Reaction optimization involves controlling temperature (e.g., 90°C for 3–4 hours), stoichiometry, and inert atmospheres to minimize side reactions .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on 1H NMR , 13C NMR , and HRMS . For instance, 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm), while HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed). Purity is assessed via HPLC or TLC .

Q. What analytical techniques are used to assess purity and stability under varying conditions?

Purity is quantified using reverse-phase HPLC with UV detection. Stability studies involve exposing the compound to stressors (heat, light, humidity) and monitoring degradation via LC-MS. Accelerated stability testing at 40°C/75% RH for 4 weeks is common .

Advanced Research Questions

Q. How can contradictions in NMR or HRMS data during characterization be resolved?

Discrepancies may arise from impurities, stereochemical variations, or solvent artifacts. Solutions include:

  • Repeating synthesis with purified intermediates.
  • Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Comparing HRMS data with isotopic patterns to rule out contaminants .

Q. What strategies ensure regioselectivity in the synthesis of analogous N-substituted amines?

Regioselectivity is controlled by:

  • Protecting groups : Temporarily blocking reactive sites (e.g., using Boc groups for amines).
  • Catalysts : Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to direct bond formation.
  • Solvent polarity : Polar solvents favor SN2 mechanisms for specific substitutions .

Q. How can computational methods predict the compound’s biological activity or receptor interactions?

Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like serotonin receptors. QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. DFT calculations predict electronic properties influencing reactivity .

Q. What experimental designs validate the compound’s role in modulating enzyme or receptor activity?

  • In vitro assays : Radioligand binding assays (e.g., 5-HT2C receptor inhibition) with IC50 determination.
  • Kinetic studies : Measuring enzyme inhibition (e.g., CYP450 isoforms) using fluorogenic substrates.
  • Control experiments : Using known inhibitors/agonists to benchmark activity .

Q. How are stereochemical outcomes managed in asymmetric synthesis of related compounds?

Chiral resolution employs:

  • Chiral auxiliaries : Evans’ oxazolidinones to induce asymmetry.
  • Enantioselective catalysis : Ru-BINAP complexes for hydrogenation.
  • Chiral HPLC : To separate enantiomers post-synthesis .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed HRMS data?

  • Verify ionization mode (e.g., ESI+ vs. ESI–).
  • Check for adducts (e.g., [M+Na]+ instead of [M+H]+).
  • Use high-resolution instruments (Orbitrap, FT-ICR) for accurate mass matching .

Q. What steps address inconsistent biological activity across assay platforms?

  • Standardize assay conditions (pH, temperature, cell lines).
  • Validate compound solubility (DMSO stock concentration vs. precipitation).
  • Include positive/negative controls to rule out assay artifacts .

Methodological Resources

  • Spectral Libraries : PubChem, SDBS for NMR reference data.
  • Synthetic Protocols : Adapt methods from analogous arylalkylamines .
  • Computational Tools : Gaussian for DFT, PyMol for docking visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
Reactant of Route 2
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N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.